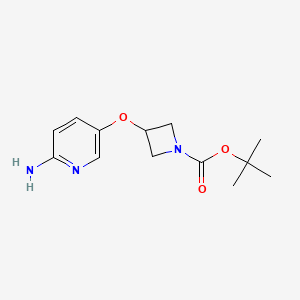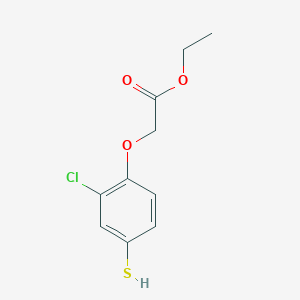![molecular formula C11H11N3O B8642286 6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine CAS No. 181633-45-4](/img/structure/B8642286.png)
6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methyl group and an amino group, connected through an oxygen atom to another pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid derivative with a halogenated pyridine under the catalysis of palladium. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of efficient catalysts and high-purity reagents is crucial in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Scientific Research Applications
6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3-pyridinylboronic acid
- 3-Methyl-4-[(6-Methyl-3-pyridinyl)oxy]aniline
- 6-Methoxy-3-pyridinecarboxaldehyde
Uniqueness
6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine is unique due to its specific substitution pattern and the presence of both amino and pyridinyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
181633-45-4 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-(6-methylpyridin-3-yl)oxypyridin-3-amine |
InChI |
InChI=1S/C11H11N3O/c1-8-2-4-10(7-13-8)15-11-5-3-9(12)6-14-11/h2-7H,12H2,1H3 |
InChI Key |
KWDYKIDWXMMEHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=NC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















